

Spectroscopic Profile of 3-Butylphenol: A Technical Guide

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This guide provides a comprehensive overview of the spectroscopic data for **3-butylphenol**, catering to researchers, scientists, and professionals in drug development. The information is presented to facilitate easy interpretation and application in a laboratory setting.

Chemical Structure

Caption: Chemical structure of **3-Butylphenol**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-butylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)



| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|-------------------------------|
| ~7.1 | t | 1H | Ar-H |
| ~6.7-6.9 | m | 3H | Ar-H |
| ~4.8 | s (broad) | 1H | -OH |
| 2.55 | t | 2H | -CH ₂ - (benzylic) |
| 1.58 | sextet | 2H | -CH ₂ - |
| 1.35 | sextet | 2H | -CH ₂ - |
| 0.92 | t | 3H | -СНз |

¹³C NMR (Carbon NMR) Data[1]

| Chemical Shift (ppm) | Assignment |
|----------------------|-------------------------------|
| 155.5 | С-ОН |
| 144.5 | C-C4H9 |
| 129.5 | Ar-CH |
| 120.9 | Ar-CH |
| 116.3 | Ar-CH |
| 113.0 | Ar-CH |
| 35.5 | -CH ₂ - (benzylic) |
| 33.7 | -CH ₂ - |
| 22.4 | -CH ₂ - |
| 13.9 | -CH₃ |

Infrared (IR) Spectroscopy[2][3]



| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---------------------|---------------|-----------------------------------|
| ~3350 | Strong, Broad | O-H stretch (hydrogen- bonded) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2955, 2928, 2858 | Strong | Aliphatic C-H stretch |
| ~1600, ~1585, ~1470 | Medium-Strong | Aromatic C=C ring stretch |
| ~1450 | Medium | CH₂ bend |
| ~1230 | Strong | C-O stretch |
| ~870, ~780, ~690 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 150 | ~60 | [M]+ (Molecular ion) |
| 107 | 100 | [M - C ₃ H ₇] ⁺ (Loss of propyl radical) |
| 77 | ~20 | [C ₆ H ₅] ⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are general protocols for phenolic compounds and can be adapted for **3-butylphenol**.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 3-butylphenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.
 Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).



 Instrumentation: Utilize a 400 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

 Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the signals to determine the proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation:

- Neat (for liquids): Place a drop of **3-butylphenol** between two KBr or NaCl plates.
- Attenuated Total Reflectance (ATR) (for solids/liquids): Place a small amount of the sample directly on the ATR crystal and apply pressure to ensure good contact.



- KBr Pellet (for solids): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- FTIR Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal/KBr plates). Then, acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

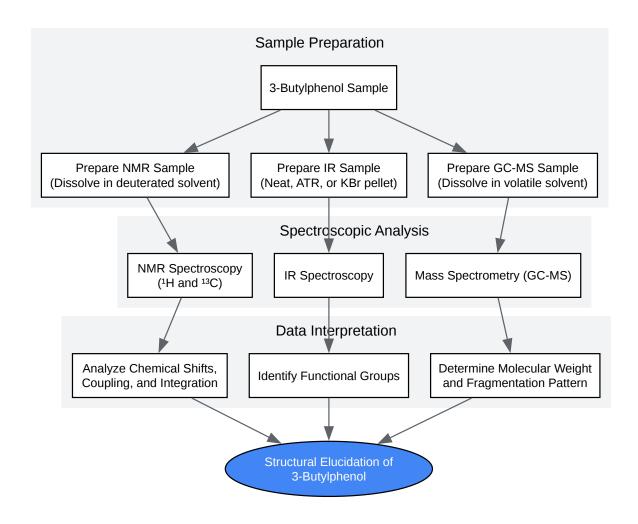
- Sample Preparation: Dissolve a small amount of 3-butylphenol (e.g., 1 mg/mL) in a volatile
 organic solvent such as dichloromethane or methanol. Derivatization (e.g., silylation) may be
 performed to improve volatility and peak shape, although it is not always necessary for
 simple phenols.[2]
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), such as a quadrupole or ion trap analyzer.[2]
- GC Parameters:[2]
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
 - Injector Temperature: 250-280 °C.
 - Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.



- MS Parameters:[2]
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
- Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a spectral library (e.g., NIST).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like **3-butylphenol**.





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Caption: A logical workflow for the spectroscopic analysis of **3-Butylphenol**.

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References

- 1. 3-tert-Butylphenol(585-34-2) IR Spectrum [m.chemicalbook.com]
- 2. 3,5-DI-TERT-BUTYLPHENOL(1138-52-9) IR Spectrum [chemicalbook.com]
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